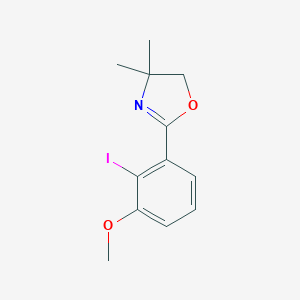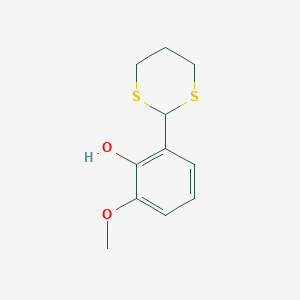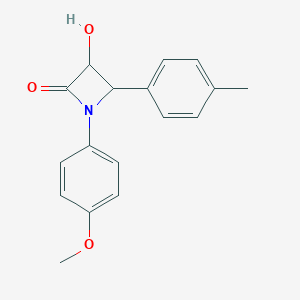
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the imidazolidinone family and is commonly referred to as CBX.
Aplicaciones Científicas De Investigación
CBX has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. CBX has been tested against a range of cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been shown to have antiviral effects against herpes simplex virus type 1 and 2.
Mecanismo De Acción
The mechanism of action of CBX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. CBX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CBX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandin E2 and tumor necrosis factor-alpha. CBX has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, CBX has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBX has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. CBX has also been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, CBX has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CBX. One area of interest is the development of CBX-based drugs for the treatment of cancer and viral infections. Researchers are also exploring the use of CBX as a tool to study the role of COX-2 and PKC signaling pathways in disease. Additionally, there is interest in developing new synthetic methods for CBX that may be more efficient or environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of CBX and its potential effects on human health.
Conclusion:
In conclusion, 5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied extensively for its mechanism of action and biochemical and physiological effects. While CBX has some limitations, it remains an important compound for further research in the field of medicine.
Métodos De Síntesis
The synthesis of CBX involves the condensation of 4-chlorobenzaldehyde and thiosemicarbazide, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained after recrystallization. The synthesis process is relatively straightforward and has been optimized for large-scale production.
Propiedades
Nombre del producto |
5-(4-Chlorobenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C13H13ClN2OS |
Peso molecular |
280.77 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2OS/c1-3-16-12(17)11(15(2)13(16)18)8-9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3/b11-8- |
Clave InChI |
BKFKMZDCBALYPV-FLIBITNWSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)N(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)





![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)



